An In-depth Technical Guide to the Chemical Synthesis and Characterization of Oxtriphylline
An In-depth Technical Guide to the Chemical Synthesis and Characterization of Oxtriphylline
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxtriphylline, the choline (B1196258) salt of theophylline (B1681296), is a bronchodilator used in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1][2][3] As a salt, it offers improved aqueous solubility and oral absorption compared to theophylline alone.[2] This technical guide provides a comprehensive overview of the chemical synthesis and characterization of oxtriphylline, intended for researchers, scientists, and professionals in drug development. It details synthetic methodologies, experimental protocols for characterization, and presents quantitative data in structured tables and logical workflows in graphical diagrams.
Chemical Synthesis of Oxtriphylline
Oxtriphylline, or choline theophyllinate, is synthesized by reacting theophylline with a choline source. Two primary synthetic routes are described in the literature, which involve either the reaction of an alkali metal salt of theophylline with a choline salt or the reaction of theophylline and trimethylamine (B31210) with ethylene (B1197577) oxide.
Synthesis via Salt Formation
This method involves a double displacement reaction between an alkali metal salt of theophylline and a choline salt, typically in an alcoholic solvent like methanol (B129727).[4]
Reaction Scheme:
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Preparation of Potassium Theophyllinate: Equimolar amounts of theophylline and potassium hydroxide (B78521) are dissolved in methanol. The mixture is stirred until the theophylline is completely dissolved, forming potassium theophyllinate in solution.
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Reaction with Choline Chloride: An equimolar amount of choline chloride, also dissolved in methanol, is added to the potassium theophyllinate solution.
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Precipitation and Filtration: The reaction mixture is stirred, leading to the precipitation of potassium chloride (KCl). The precipitate is then removed by filtration.
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Isolation of Oxtriphylline: The oxtriphylline remains dissolved in the methanolic filtrate. The solvent is evaporated under reduced pressure to yield the solid oxtriphylline product.
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Purification: The crude oxtriphylline can be further purified by recrystallization from a suitable solvent system, such as ethanol-ether, to obtain a product of high purity.
Synthesis via Ring Opening of Ethylene Oxide
This alternative synthesis route involves the initial formation of a theophylline-trimethylamine salt, which then reacts with ethylene oxide.[5]
Reaction Scheme:
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Salt Formation: Theophylline is suspended in an aliphatic alcohol, such as methanol or ethanol. An equimolar amount of trimethylamine is added to the suspension, leading to the formation of the theophylline-trimethylamine salt.
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Reaction with Ethylene Oxide: Ethylene oxide is then introduced into the reaction mixture. The reaction is typically carried out under controlled temperature and pressure.
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Product Isolation: After the reaction is complete, the solvent is removed by evaporation under reduced pressure to yield crude oxtriphylline.
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Purification: The product is purified by recrystallization to remove any unreacted starting materials or byproducts.
Synthesis Workflow Diagram:
Characterization of Oxtriphylline
A comprehensive characterization of oxtriphylline is crucial to confirm its identity, purity, and quality. This involves a combination of spectroscopic, chromatographic, and thermal analysis techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for assessing the purity of oxtriphylline and quantifying any related substances.
A validated stability-indicating HPLC method can be employed for the analysis of oxtriphylline.
| Parameter | Specification |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient or isocratic mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile). |
| Flow Rate | Typically 1.0 mL/min. |
| Detection | UV spectrophotometer at a wavelength where theophylline has significant absorbance (e.g., 272 nm). |
| Injection Volume | 10-20 µL. |
| Column Temperature | Maintained at a constant temperature (e.g., 25-30 °C). |
Sample Preparation: A known concentration of oxtriphylline is dissolved in the mobile phase or a suitable solvent and then injected into the HPLC system.
Data Interpretation: The retention time of the main peak should correspond to that of a certified oxtriphylline reference standard. The area of the main peak is used to determine the purity of the sample, and any additional peaks are identified and quantified as impurities.
Spectroscopic Characterization
FT-IR spectroscopy is used to identify the functional groups present in the oxtriphylline molecule, confirming the presence of both the theophylline and choline moieties.
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Sample Preparation: A small amount of the oxtriphylline sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
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Data Acquisition: The FT-IR spectrum is recorded over a range of 4000-400 cm⁻¹.
Predicted Spectral Data: Due to a lack of a publicly available, fully assigned FT-IR spectrum of oxtriphylline, the expected characteristic peaks are based on the known spectra of theophylline and choline.
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Moiety |
| ~3400 | O-H | Stretching | Choline |
| ~3100 | N-H | Stretching | Theophylline |
| ~2950 | C-H | Stretching | Theophylline & Choline |
| ~1700 | C=O | Stretching | Theophylline |
| ~1650 | C=C, C=N | Stretching | Theophylline |
| ~1480 | C-N | Stretching | Theophylline |
| ~1080 | C-O | Stretching | Choline |
| ~970 | N⁺-(CH₃)₃ | Rocking | Choline |
¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure of oxtriphylline, confirming the connectivity of atoms in both the theophylline and choline components.
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Sample Preparation: A small amount of oxtriphylline is dissolved in a deuterated solvent, such as deuterium (B1214612) oxide (D₂O) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
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Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer.
¹H NMR Predicted Chemical Shifts (in D₂O):
| Chemical Shift (ppm) | Multiplicity | Assignment | Moiety |
| ~7.9 | s | H-8 | Theophylline |
| ~4.0 | t | -CH₂-OH | Choline |
| ~3.5 | t | -N⁺-CH₂- | Choline |
| ~3.4 | s | N-CH₃ | Theophylline |
| ~3.2 | s | N-CH₃ | Theophylline |
| ~3.1 | s | -N⁺-(CH₃)₃ | Choline |
¹³C NMR Predicted Chemical Shifts (in D₂O):
| Chemical Shift (ppm) | Assignment | Moiety |
| ~155 | C=O | Theophylline |
| ~152 | C=O | Theophylline |
| ~148 | C-8 | Theophylline |
| ~142 | C-4 | Theophylline |
| ~107 | C-5 | Theophylline |
| ~67 | -CH₂-OH | Choline |
| ~59 | -N⁺-CH₂- | Choline |
| ~54 | -N⁺-(CH₃)₃ | Choline |
| ~30 | N-CH₃ | Theophylline |
| ~28 | N-CH₃ | Theophylline |
Thermal Analysis
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to investigate the thermal properties of oxtriphylline, including its melting point and thermal stability.
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Sample Preparation: A small, accurately weighed amount of the oxtriphylline sample is placed in an aluminum pan.
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Data Acquisition:
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DSC: The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere, and the heat flow is measured as a function of temperature.
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TGA: The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere, and the change in mass is recorded as a function of temperature.
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Expected Thermal Events:
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DSC: An endothermic peak corresponding to the melting of oxtriphylline is expected. The melting point of oxtriphylline is reported to be in the range of 187-192 °C.
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TGA: A weight loss corresponding to the decomposition of the molecule would be observed at higher temperatures. The decomposition pattern can provide information about the thermal stability of the compound.
Characterization Workflow Diagram:
Mechanism of Action Signaling Pathway
The pharmacological effect of oxtriphylline is attributed to its active component, theophylline. Theophylline is a non-selective phosphodiesterase (PDE) inhibitor.[6][7] By inhibiting PDE, theophylline prevents the breakdown of cyclic adenosine (B11128) monophosphate (cAMP), leading to an increase in intracellular cAMP levels. This increase in cAMP in airway smooth muscle cells results in bronchodilation. Additionally, theophylline can act as an antagonist at adenosine receptors, further contributing to its bronchodilatory and anti-inflammatory effects.
Mechanism of Action Diagram:
References
- 1. Choline theophyllinate - Wikipedia [en.wikipedia.org]
- 2. Oxtriphylline | 4499-40-5 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 3. What is Oxtriphylline used for? [synapse.patsnap.com]
- 4. US2670350A - Method of preparing choline salt of theophylline - Google Patents [patents.google.com]
- 5. GB800171A - Process for the production of choline theophyllinate - Google Patents [patents.google.com]
- 6. Oxtriphylline - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 7. What is the mechanism of Oxtriphylline? [synapse.patsnap.com]
